REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10]1([C:16]2[NH:17][CH:18]=[CH:19][N:20]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[C:10]1([C:16]2[N:20]([C:2]3[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=3)[CH:19]=[CH:18][N:17]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1NC=CN1
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
the whole extracted with Et2O (150 ml×2)
|
Type
|
WASH
|
Details
|
The combined extracts was washed with water (100 ml), brine (80 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4 and solvent
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Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by column chromatography (SiO2 ; dichloromethane:ethyl acetate:ethanol=20:1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1N(C=CN1)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.61 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |